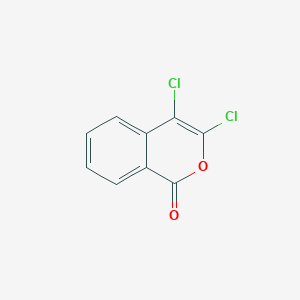

3,4-Dichloroisocoumarin

Übersicht

Beschreibung

3,4-Dichlorisocoumarin ist eine chemische Verbindung, die zur Klasse der Isocumarine gehört und sich durch die Substitution von Chloratomen an den Positionen 3 und 4 am Isocoumarinring auszeichnet. Es ist bekannt für seine starken inhibitorischen Wirkungen auf Serinproteasen, was es zu einem wertvollen Werkzeug in der biochemischen Forschung macht .

Wirkmechanismus

Target of Action

The primary target of 3,4-Dichloroisocoumarin is serine proteases . Serine proteases are a type of protease enzymes that cleave peptide bonds in proteins, playing a pivotal role in many biological processes.

Mode of Action

This compound is an irreversible inhibitor of serine proteases . It reacts with serine proteases to release an acylchloride moiety that can acylate another active site residue . This interaction results in the inhibition of the protease’s activity, preventing it from cleaving peptide bonds in proteins.

Result of Action

This compound inhibits granzyme B and blocks apoptotic internucleosomal DNA cleavage in thymocytes without the involvement of endonucleases . This suggests that it can influence cell death pathways and immune responses.

Biochemische Analyse

Biochemical Properties

3,4-Dichloroisocoumarin interacts with serine proteases, a type of enzyme that breaks down proteins and peptides. The compound reacts with these enzymes to release an acylchloride moiety that can acylate another active site residue . This interaction effectively inhibits the activity of the serine protease, preventing it from breaking down proteins .

Cellular Effects

In cellular contexts, this compound has been shown to block apoptotic internucleosomal DNA cleavage in thymocytes without the involvement of endonucleases . This suggests that this compound can influence cell function by interfering with apoptosis, a process of programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of serine proteases. The compound reacts with the enzyme to release an acylchloride moiety, which then acylates another active site residue . This process effectively inhibits the enzyme’s activity, preventing it from breaking down proteins and peptides .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound is effective at concentrations ranging from 5-100 µM and has a half-life of 20 minutes at pH 7.5 .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 3,4-Dichlorisocoumarin beinhaltet typischerweise die Chlorierung von Isocoumarinderivaten. Ein übliches Verfahren umfasst die Reaktion von Isocoumarin mit Chlorgas in Gegenwart eines Katalysators. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan, um den Chlorierungsprozess zu ermöglichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 3,4-Dichlorisocoumarin folgt ähnlichen synthetischen Wegen, aber in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von chlorierenden Mitteln und Katalysatoren in Industriequalität, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktion wird in großen Reaktoren durchgeführt, wobei Temperatur und Druck präzise gesteuert werden, um die Produktionseffizienz zu optimieren .

Analyse Chemischer Reaktionen

Reaktionstypen

3,4-Dichlorisocoumarin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Chloratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann abhängig von den verwendeten Reagenzien oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in Lösungsmitteln wie Methanol oder Dimethylsulfoxid werden üblicherweise verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Isocumarine und ihre Derivate, die in verschiedenen chemischen und pharmazeutischen Anwendungen weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

3,4-Dichlorisocoumarin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, um komplexe Moleküle zu erzeugen.

Biologie: Die Verbindung wird verwendet, um die Enzyminhibition zu untersuchen, insbesondere Serinproteasen, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielen.

Medizin: Forschung zu 3,4-Dichlorisocoumarin trägt zur Entwicklung von Therapeutika bei, die auf Protease-bedingte Krankheiten abzielen.

Industrie: Es wird bei der Produktion von Spezialchemikalien und Pharmazeutika verwendet

Wirkmechanismus

3,4-Dichlorisocoumarin übt seine Wirkungen aus, indem es Serinproteasen irreversibel hemmt. Die Verbindung reagiert mit der aktiven Stelle des Enzyms und setzt eine Acylchlorid-Einheit frei, die einen weiteren aktiven Stellenrest acyliert. Diese Reaktion blockiert die Enzymaktivität und verhindert, dass es sein Substrat katalysiert .

Wissenschaftliche Forschungsanwendungen

3,4-Dichloroisocoumarin has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

Biology: The compound is employed to study enzyme inhibition, particularly serine proteases, which play crucial roles in various biological processes.

Medicine: Research on this compound contributes to the development of therapeutic agents targeting protease-related diseases.

Industry: It is used in the production of specialized chemicals and pharmaceuticals

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3,4-Dichlor-2-benzopyran-1-on

- 3,4-Dichlorisocoumarinderivate

Einzigartigkeit

3,4-Dichlorisocoumarin ist einzigartig aufgrund seiner starken und irreversiblen Inhibition von Serinproteasen, die es von anderen Isocoumarinderivaten unterscheidet. Seine spezifische Reaktivität mit Serinproteasen macht es zu einem wertvollen Werkzeug in der biochemischen und pharmazeutischen Forschung .

Eigenschaften

IUPAC Name |

3,4-dichloroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2/c10-7-5-3-1-2-4-6(5)9(12)13-8(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGXUUGGLDCZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(OC2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199056 | |

| Record name | 3,4-Dichloroisocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51050-59-0 | |

| Record name | 3,4-Dichloroisocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051050590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-dichloroisocoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloroisocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloroisocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROISOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD08W1HH6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)